molecular formula C16H12FN3O2S B3340583 {[5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid CAS No. 731827-00-2

{[5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid

Cat. No. B3340583
CAS RN: 731827-00-2
M. Wt: 329.4 g/mol
InChI Key: IDFOHMGTLKLWGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the 1,2,4-triazole family of compounds, which have been found to exhibit a range of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties. In

Scientific Research Applications

Antioxidant and Antiradical Activities

Compounds with an open thiogroup, such as some 1,2,4-triazole derivatives, exhibit significant antioxidant and antiradical activity. These properties can positively impact biochemical processes in patients exposed to high doses of radiation, making them comparable to biogenic amino acids like cysteine that contain a free SH-group. The exploration of these derivatives underscores the potential for developing protective agents against oxidative stress and radiation-induced damage (А. G. Kaplaushenko, 2019).

Broad Biological Activities

Recent studies have highlighted the versatility of 1,2,4-triazole derivatives, demonstrating their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. The synthesis and application of these compounds in various fields suggest their potential as foundational structures for developing new therapeutics. The exploration of these derivatives aims to uncover more rational synthesis methods for biologically active substances, indicating a promising direction for future research (M. V. Ohloblina, 2022).

Patent Review and Drug Development

The review of patents related to 1,2,4-triazole derivatives between 2008 and 2011 reveals an interest in developing new drugs with diverse biological activities. The triazoles are celebrated for their structural variations and potential in creating medications for inflammatory diseases, microbial infections, tumors, and viral diseases. This area requires further research to develop efficient synthesis methods that consider green chemistry principles and address emerging health challenges (V. Ferreira et al., 2013).

Advanced Oxidation Processes

1,2,4-triazole derivatives have been investigated within the context of advanced oxidation processes (AOPs) for environmental applications, such as the degradation of pollutants like acetaminophen. These studies contribute to understanding the degradation mechanisms, by-products, and potential environmental impacts of pharmaceutical compounds. The research emphasizes the importance of developing effective AOPs to mitigate the ecological threat posed by persistent organic pollutants (Mohammad Qutob et al., 2022).

Mechanism of Action

Target of Action

Similar compounds have been found to target proteins like aldose reductase . Aldose reductase plays a crucial role in the polyol pathway, which is involved in glucose metabolism .

Biochemical Pathways

Based on the potential target, it could influence the polyol pathway, which is involved in glucose metabolism . Changes in this pathway could have downstream effects on cellular processes related to glucose utilization and energy production.

Pharmacokinetics

Similar compounds have shown metabolic transformations in human hepatic microsomal incubations . The compound’s bioavailability would be influenced by these ADME properties.

properties

IUPAC Name

2-[[5-(4-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O2S/c17-12-8-6-11(7-9-12)15-18-19-16(23-10-14(21)22)20(15)13-4-2-1-3-5-13/h1-9H,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDFOHMGTLKLWGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{[5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid
Reactant of Route 2
Reactant of Route 2
{[5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid
Reactant of Route 3
Reactant of Route 3
{[5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid
Reactant of Route 4
Reactant of Route 4
{[5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid
Reactant of Route 5
{[5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid
Reactant of Route 6
{[5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.